
N-(6-chloro-1,3-benzothiazol-2-yl)-3-(5-methyl-2-furyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-chloro-1,3-benzothiazol-2-yl)-3-(5-methyl-2-furyl)acrylamide, also referred to as CBF, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of CBF is not fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been suggested that CBF may bind to amyloid-beta aggregates and prevent their formation, thus reducing the risk of Alzheimer's disease.
Biochemical and Physiological Effects:
CBF has been found to exhibit antiproliferative activity against cancer cells, as well as potential use as a fluorescent probe for the detection of amyloid-beta aggregates. However, studies on the biochemical and physiological effects of CBF are limited.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CBF in lab experiments is its potential applications in various fields, including medicinal chemistry, material science, and environmental science. However, one limitation is the lack of understanding of its mechanism of action and the limited studies on its biochemical and physiological effects.
Direcciones Futuras
There are several future directions for the study of CBF. One direction is the further exploration of its potential applications in medicinal chemistry, including its antiproliferative activity against cancer cells and its use as a fluorescent probe for the detection of amyloid-beta aggregates. Another direction is the synthesis of novel polymers using CBF as a building block for potential applications in optoelectronics. Additionally, further studies on the biochemical and physiological effects of CBF are needed to fully understand its potential applications in various fields.
Métodos De Síntesis
The synthesis of CBF involves the reaction between 6-chloro-1,3-benzothiazol-2-amine and 3-(5-methyl-2-furyl)acrylic acid. The reaction is catalyzed by N,N-dimethylformamide and diisopropylcarbodiimide. The resulting product is then purified through column chromatography to obtain pure CBF.
Aplicaciones Científicas De Investigación
CBF has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, CBF has been found to exhibit antiproliferative activity against cancer cells. It has also been studied for its potential use as a fluorescent probe for the detection of amyloid-beta aggregates, which are associated with Alzheimer's disease. In material science, CBF has been used as a building block for the synthesis of novel polymers with potential applications in optoelectronics. In environmental science, CBF has been studied for its potential use as a sensor for the detection of heavy metal ions in water.
Propiedades
IUPAC Name |
(E)-N-(6-chloro-1,3-benzothiazol-2-yl)-3-(5-methylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c1-9-2-4-11(20-9)5-7-14(19)18-15-17-12-6-3-10(16)8-13(12)21-15/h2-8H,1H3,(H,17,18,19)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMNYLJEEJVCRA-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
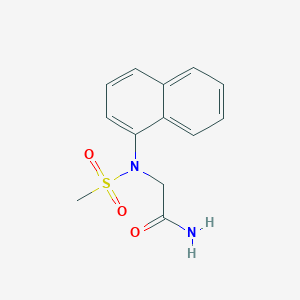
![N-[4-(diethylamino)-2-methylphenyl]-4-isopropylbenzamide](/img/structure/B5772540.png)
![N'-{[(3-methoxyphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5772542.png)
![2-({[(3-acetylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5772559.png)
![N-(4-acetylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5772562.png)
![2-(4-methylphenyl)-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B5772564.png)
![N-benzyl-2-(1-ethyl-2,4-dioxo-1,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5772573.png)
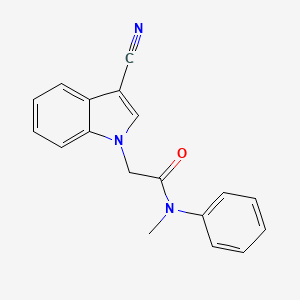
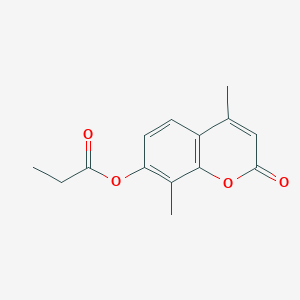
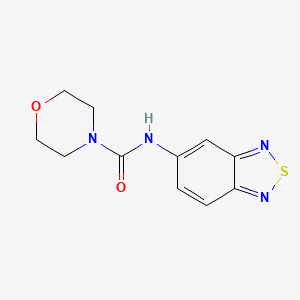

![4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]morpholine](/img/structure/B5772607.png)
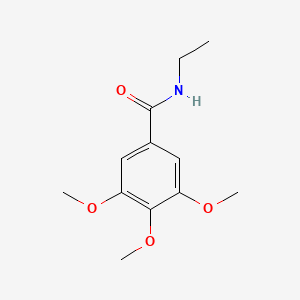
![5-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-furamide](/img/structure/B5772614.png)
